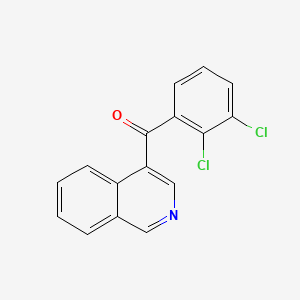

4-(2,3-Dichlorobenzoyl)isoquinoline

描述

Contextualization of Isoquinoline (B145761) Scaffolds in Chemical Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and natural product synthesis. rsc.orgwikipedia.org This structural motif is embedded in a wide array of naturally occurring alkaloids, many of which exhibit potent biological activities. rsc.org The unique arrangement of a benzene (B151609) ring fused to a pyridine (B92270) ring imparts specific physicochemical properties to isoquinoline-containing molecules, influencing their ability to interact with biological targets. wikipedia.org Consequently, isoquinoline derivatives have been extensively investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The versatility of the isoquinoline core allows for functionalization at various positions, enabling chemists to modulate the pharmacological profile of the resulting compounds. organic-chemistry.org

Significance of the Benzoyl Moiety in Bioactive Compounds

The benzoyl group, a phenyl group attached to a carbonyl group, is another prevalent feature in many biologically active molecules. Its presence can significantly influence a compound's properties, including its lipophilicity, electronic distribution, and conformational flexibility. These factors are critical in determining how a molecule interacts with biological macromolecules such as enzymes and receptors. The substitution pattern on the phenyl ring of the benzoyl moiety further allows for the fine-tuning of these properties.

Overview of Research Trajectories for 4-(2,3-Dichlorobenzoyl)isoquinoline

Specific research dedicated to this compound is limited. However, its structural composition, combining the privileged isoquinoline scaffold with a dichlorinated benzoyl group, places it at the intersection of several established research avenues. The dichlorophenyl group is a common substituent in pharmacologically active compounds, often enhancing their activity. Investigations into related structures, such as other substituted isoquinolines and compounds bearing a dichlorobenzoyl moiety, provide a framework for understanding the potential chemical and biological characteristics of this specific molecule. Research on analogous compounds suggests that potential synthetic strategies could involve the acylation of isoquinoline. pharmaguideline.com The biological evaluation of various isoquinoline derivatives has revealed a broad spectrum of activities, from anticancer to antimicrobial, suggesting that this compound could be a candidate for similar screening programs. nih.govnih.gov

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, some of its fundamental properties can be sourced from chemical suppliers or predicted using computational models.

| Property | Value | Source |

| Molecular Formula | C₁₆H₉Cl₂NO | Supplier Data |

| Molecular Weight | 302.15 g/mol | Supplier Data |

| Purity | >97% | Supplier Data |

| Predicted LogP | 4.5 | Computational Prediction |

| Predicted Solubility | Low in water | Analogous Compounds |

Synthesis and Characterization

A plausible synthetic route for this compound, based on established chemical principles, is the Friedel-Crafts acylation of isoquinoline. This reaction would involve the use of 2,3-dichlorobenzoyl chloride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction would proceed via an electrophilic attack of the acylium ion on the electron-rich isoquinoline ring, with a preference for the C4 position.

The characterization of the synthesized compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the isoquinoline and dichlorophenyl rings. |

| ¹³C NMR | Resonances for all carbon atoms, including the carbonyl carbon of the benzoyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the carbonyl (C=O) stretching vibration. |

Structure

3D Structure

属性

IUPAC Name |

(2,3-dichlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJOGWOVJCZROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 2,3 Dichlorobenzoyl Isoquinoline

Intramolecular Cyclization Mechanisms for Isoquinoline (B145761) Ring Formation

The construction of the isoquinoline skeleton is a critical step in the synthesis of 4-(2,3-Dichlorobenzoyl)isoquinoline. Several named reactions are employed for this purpose, each proceeding through distinct mechanistic pathways.

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide. wikipedia.orgslideshare.net This reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), under refluxing acidic conditions. wikipedia.orgnrochemistry.com The product of this reaction is a 3,4-dihydroisoquinoline (B110456), which can be subsequently dehydrogenated to the corresponding isoquinoline. wikipedia.orgpharmaguideline.com

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction:

Imine-Ester Intermediate (Mechanism I): In this pathway, the amide starting material reacts with the dehydrating agent to form a dichlorophosphoryl imine-ester intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (SEAr) to form the cyclized product. Subsequent elimination and rearomatization lead to the dihydroisoquinoline. wikipedia.orgnrochemistry.com

Nitrilium Ion Intermediate (Mechanism II): This mechanism involves the initial formation of a highly electrophilic nitrilium ion intermediate through the dehydration of the amide. wikipedia.orgorganic-chemistry.org This nitrilium ion then acts as the electrophile in the subsequent intramolecular cyclization onto the aromatic ring. wikipedia.orgnrochemistry.comorganic-chemistry.org The prevalence of one mechanism over the other is believed to be influenced by the specific reaction conditions. wikipedia.org Evidence for the nitrilium ion intermediate includes the formation of styrene (B11656) derivatives as a side product through a retro-Ritter type reaction. organic-chemistry.org

The choice of dehydrating agent is crucial. For substrates lacking electron-donating groups on the benzene (B151609) ring, a mixture of P2O5 in refluxing POCl3 is often most effective. wikipedia.org The general conditions for this reaction are summarized in the table below.

| Reagent Category | Examples |

| Dehydrating Agents | POCl3, P2O5, SnCl4, BF3 etherate, Tf2O, PPA |

| Starting Materials | β-arylethylamides, β-arylethylcarbamates |

Table 1: Common Reagents for the Bischler-Napieralski Reaction wikipedia.orgnrochemistry.com

Another powerful method for constructing the isoquinoline framework and its derivatives involves 1,3-dipolar cycloaddition reactions. nih.gov This approach often utilizes isoquinolinium ylides as the 1,3-dipole, which then react with various dipolarophiles. nih.govbartleby.com

A common strategy involves the in-situ generation of an isoquinolinium ylide from isoquinoline and a suitable precursor, such as a 2-bromoacetophenone (B140003) derivative. nih.gov This ylide then undergoes a cycloaddition reaction with an activated alkyne or alkene. nih.gov For instance, the reaction of isoquinoline, a halogenated methylene (B1212753) compound, an aromatic aldehyde, and cyanoacetamide can lead to tetrahydropyrrolo[2,1-a]isoquinolines, where the key step is a 1,3-dipolar cycloaddition of an isoquinolinium ylide. bartleby.com

The mechanism of these multicomponent reactions can be complex, but they offer a high degree of efficiency and the ability to generate diverse molecular scaffolds. nih.gov A plausible mechanism for the formation of tetrahydroisoquinoline derivatives through a [3+2] 1,3-dipolar cycloaddition involves the reaction of a C,N-cyclic azomethine imine with an allyl alkyl ketone, catalyzed by a chiral primary amine. mdpi.com

General Reactivity of the Isoquinoline Ring System

The reactivity of the isoquinoline ring in this compound is a hybrid of the reactivities of its constituent benzene and pyridine (B92270) rings. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack and activates it towards nucleophilic attack. gcwgandhinagar.comyoutube.com

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring preferentially occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. gcwgandhinagar.comquimicaorganica.orgimperial.ac.uk The primary sites of substitution are positions C-5 and C-8. gcwgandhinagar.comuop.edu.pkyoutube.com This regioselectivity is due to the greater stability of the Wheland intermediate formed during the attack at these positions. quimicaorganica.org The presence of the deactivating 2,3-dichlorobenzoyl group at the 4-position would further influence the regioselectivity of electrophilic attack.

Nucleophilic substitution reactions on the isoquinoline ring occur preferentially on the electron-deficient pyridine ring. gcwgandhinagar.comquimicaorganica.org The most favorable position for nucleophilic attack is C-1. gcwgandhinagar.comuop.edu.pkquimicaorganica.org If the C-1 position is occupied, substitution can occur at C-3. uop.edu.pk Halogenated isoquinolines, particularly at the 2 and 4 positions, are susceptible to nucleophilic substitution. quimicaorganica.org The mechanism typically proceeds through an addition-elimination pathway, involving the formation of a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

The oxidation and reduction of the isoquinoline ring system can lead to a variety of products, depending on the reagents and reaction conditions. pharmaguideline.com

Oxidation: The oxidation of isoquinoline is generally difficult and can result in ring cleavage under vigorous conditions. pharmaguideline.comslideshare.net Oxidation with alkaline potassium permanganate (B83412) can yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid). gcwgandhinagar.comslideshare.net The presence of substituents on the benzene ring can influence the outcome of the oxidation. For example, a 5-aminoisoquinoline (B16527) is oxidized at the benzene ring, while a 5-nitroisoquinoline (B18046) is oxidized at the pyridine ring. shahucollegelatur.org.in

Reduction: The reduction of isoquinoline can also be controlled to selectively reduce either the pyridine or the benzene ring. shahucollegelatur.org.in Catalytic hydrogenation in an acidic medium, such as acetic acid, selectively reduces the pyridine ring to give 1,2,3,4-tetrahydroisoquinoline (B50084). shahucollegelatur.org.in Different reducing agents can lead to different reduced products. pharmaguideline.com

Transformations Involving the Benzoyl Moiety

The benzoyl group in this compound is a key functional handle that can undergo a variety of chemical transformations. The reactivity of the carbonyl group is influenced by the electronic properties of both the attached isoquinoline ring and the dichlorinated benzene ring.

The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles. The presence of the electron-withdrawing isoquinoline ring and the two chlorine atoms on the benzene ring further enhances this electrophilicity.

Reduction Reactions:

The carbonyl group can be reduced to a secondary alcohol, yielding 4-[(2,3-dichlorophenyl)(hydroxy)methyl]isoquinoline. This transformation can be achieved using various reducing agents. The choice of reducing agent can influence the selectivity and yield of the reaction.

| Reducing Agent | Product | General Observations |

| Sodium borohydride (B1222165) (NaBH₄) | 4-[(2,3-dichlorophenyl)(hydroxy)methyl]isoquinoline | A mild and selective reagent for the reduction of ketones. |

| Lithium aluminum hydride (LiAlH₄) | 4-[(2,3-dichlorophenyl)(hydroxy)methyl]isoquinoline | A powerful reducing agent, capable of reducing the carbonyl group. Care must be taken to avoid reduction of the isoquinoline ring. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | 4-[(2,3-dichlorophenyl)methyl]isoquinoline | Under more forcing conditions, complete reduction to the methylene group can occur. This can also lead to the reduction of the isoquinoline ring system itself. pharmaguideline.com |

Oxidation Reactions:

While the benzoyl carbonyl group is already in a high oxidation state, the isoquinoline ring system can be susceptible to oxidation. pharmaguideline.com However, specific transformations targeting the benzoyl moiety are less common. Oxidation of the isoquinoline ring itself is generally difficult and can lead to ring cleavage under harsh conditions. pharmaguideline.com Ruthenium-photocatalyzed oxidation of N-aryl tetrahydroisoquinolines to the corresponding N-aryl dihydroisoquinolinones has been reported, suggesting that the nitrogen-containing ring is a more likely site for oxidation under certain conditions. rsc.org

Nucleophilic Addition Reactions:

The electrophilic carbonyl carbon is a prime target for nucleophilic addition. A wide range of nucleophiles can add to the carbonyl group, leading to the formation of tertiary alcohols.

| Nucleophile | Product Type | Reaction Considerations |

| Grignard Reagents (R-MgX) | Tertiary alcohol | The bulky nature of the 2,3-dichlorobenzoyl group and the isoquinoline at the 4-position may present steric hindrance. |

| Organolithium Reagents (R-Li) | Tertiary alcohol | Similar to Grignard reagents, steric factors are important. |

| Cyanide (e.g., HCN, TMSCN) | Cyanohydrin | The resulting cyanohydrin can be a versatile intermediate for further transformations. |

Studies on Regioselectivity and Stereoselectivity in Synthetic Reactions

The presence of the bulky and electron-withdrawing 2,3-dichlorobenzoyl group at the C4 position of the isoquinoline ring profoundly influences the regioselectivity and stereoselectivity of subsequent synthetic reactions.

Regioselectivity:

The isoquinoline ring is susceptible to electrophilic substitution, although it is less reactive than benzene. The nitrogen atom deactivates the ring towards electrophilic attack. In isoquinoline itself, electrophilic substitution typically occurs at the C5 and C8 positions. However, the presence of the C4-substituent dramatically alters this pattern.

C-H activation and functionalization are modern synthetic tools that can be applied to isoquinoline derivatives. nih.govmdpi.comacs.org The 2,3-dichlorobenzoyl group, being electron-withdrawing, will further deactivate the isoquinoline ring towards electrophilic attack. Conversely, it will activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing group, although such reactions on the isoquinoline core are less common than on the benzoyl ring.

Recent studies have shown that C-4 alkylation of isoquinolines can be achieved via a temporary dearomatization strategy, highlighting a method for direct functionalization at this position. acs.org For an already 4-substituted isoquinoline, further functionalization will be directed to other positions. The bulky C4-substituent will sterically hinder attack at the C3 and C5 positions. Therefore, electrophilic attack is most likely to occur at the C8 position, and to a lesser extent, the C6 position.

A rhodium-catalyzed C-H activation and annulation with ynol ethers has been reported to provide 4-oxy substituted isoquinolinones, demonstrating that regioselective functionalization at the C4 position is possible during the construction of the isoquinoline core. nih.gov

Stereoselectivity:

Reactions that introduce a new chiral center at or adjacent to the C4 position will be influenced by the steric bulk of the 2,3-dichlorobenzoyl group.

For instance, in the reduction of the carbonyl group of the benzoyl moiety to a hydroxyl group, a new stereocenter is formed. The approach of the reducing agent can be sterically hindered by the isoquinoline ring, potentially leading to a diastereomeric excess of one stereoisomer. The use of chiral reducing agents or catalysts could further enhance this stereoselectivity.

In reactions involving nucleophilic addition to the carbonyl group, the facial selectivity of the attack will be influenced by the conformation of the this compound molecule. The bulky substituent may favor the approach of the nucleophile from the less hindered face, resulting in a stereoselective transformation.

The development of stereoselective syntheses of isoquinoline derivatives often employs chiral auxiliaries. numberanalytics.com While no specific studies on this compound were found, the principles of using chiral auxiliaries to control the stereochemical outcome of reactions on the isoquinoline scaffold are well-established. nih.govnih.gov For example, an aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes has been used for the stereoselective construction of optically enriched isoquinuclidines, a related bicyclic system. nih.govnih.gov

Structure Activity Relationship Sar Studies of 4 2,3 Dichlorobenzoyl Isoquinoline and Its Derivatives

Conformational and Substituent Effects of the Isoquinoline (B145761) Core on Biological Activity

The isoquinoline nucleus is a versatile scaffold whose biological activity can be finely tuned by the introduction of various substituents and by its conformational constraints. nih.govacs.org The position and nature of substituents on the isoquinoline core are critical determinants of pharmacological activity and selectivity.

For instance, in the context of adenosine (B11128) A3 receptor ligands, substitutions at the 1- and 3-positions of the isoquinoline ring have proven significant. An aromatic ring, particularly a 2-pyridinyl group, at the 3-position of the isoquinoline core, coupled with a substituted benzamide (B126) at the 1-position, creates potent ligands. acs.org The carboxamide group at position 1 acts as a crucial spacer between the isoquinoline and a phenyl ring. acs.org

In a different context, for inhibitors of myosin light chain kinase (MLCK) and epidermal growth factor receptor (EGFR) kinase, the inhibitory activity of 1-(3-bromophenylamino)isoquinoline-4-carbonitriles is highly dependent on the substituents at the 7-position of the isoquinoline scaffold. nih.gov Similarly, for isoquinolone derivatives acting as lysophosphatidic acid receptor 5 (LPA5) antagonists, methoxy (B1213986) groups at the 6- and 7-positions are deemed essential for activity. nih.gov

The quaternization of the isoquinoline nitrogen can also play a vital role. For certain N-methyltetrahydroprotoberberine, protoberberine, and benzophenanthridine alkaloids, a quaternary nitrogen is important for enhancing antiviral, antibacterial, and antifungal activities. researchgate.net

Impact of the Dichlorobenzoyl Substituent on Activity

Positional Isomerism of Chlorine Atoms (e.g., 2,3- vs. 2,4-dichloro)

The specific positioning of chlorine atoms on the benzoyl ring can lead to substantial differences in biological activity. While direct SAR studies on 4-(benzoyl)isoquinolines comparing 2,3-dichloro versus 2,4-dichloro isomers are not extensively detailed in the provided results, studies on related halogenated 1-benzyl-tetrahydroisoquinolines offer valuable insights. In a series of halogenated 1-benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines, compounds with a 2',4'-dichlorobenzyl substitution were found to have high affinity for dopamine (B1211576) receptors. nih.gov This suggests that the relative positions of the chlorine atoms on the benzyl (B1604629) ring are crucial for modulating receptor affinity. For N-benzyl-substituted tetrahydroisoquinoline (THIQ) derivatives acting as microtubule disruptors, replacing a 2'-methoxy group with a 2'-chloro substituent significantly improved antiproliferative activity. However, replacing a 5'-methoxy group with a 5'-chloro substituent (as in a 2',5'-dichloro pattern) did not lead to further enhancement, indicating that the position of halogenation is key to activity. nih.gov

Influence of Halogenation Pattern on Specific Receptor Binding and Functional Activities

The pattern of halogenation on aromatic rings is a well-established strategy for modulating receptor binding and other biological activities. Halogens can alter electronic properties, lipophilicity, and metabolic stability, and can participate in specific halogen bonding interactions with protein targets.

For a series of adenosine A2B receptor antagonists, halogenation at different positions of a tricyclic core had distinct effects. nih.gov Introducing fluorine, chlorine, or bromine at position 8 of the tricyclic scaffold led to an optimization of interactions within the receptor's binding site. In contrast, halogenation at position 7 resulted in a decrease in affinity that was dependent on the size of the halogen atom. nih.gov This highlights that both the type of halogen and its position are critical for receptor interaction. In another study on tetrahydroisoquinoline sulfamates, a striking difference in potency was observed between compounds with methoxy and chloro substituents at the C2′ position, while the difference was smaller when these substituents were at C5′. nih.gov This again underscores the positional importance of halogen substituents in dictating biological outcomes.

Role of Linker Systems and Other Functional Groups in Activity Modulation

The linker connecting the isoquinoline scaffold to the dichlorobenzoyl group, as well as other functional groups, can significantly modulate biological activity by influencing the compound's conformation, flexibility, and ability to interact with specific residues in a binding pocket. nih.gov

In studies of adenosine A3 receptor ligands, an aromatic ring coupled by a conjugated spacer to the 1-position of the isoquinoline ring was beneficial for high affinity. vu.nl Specifically, a carboxamide group has been shown to be a useful spacer between the isoquinoline at position 1 and a phenyl ring. acs.org The length and nature of these spacers are critical; for instance, all effective spacers in one study were three bond lengths long. vu.nl

For quinoline-based HIV-1 integrase inhibitors, the nature of the spacer linking the quinoline (B57606) subunit to an ancillary aromatic ring was paramount. nih.gov Functionalized spacers such as amides, hydrazides, and ureas were investigated, with amide derivatives showing the most promise. nih.gov This demonstrates that the chemical nature of the linker is a key element in the SAR of these heterocyclic systems.

Structure-Activity Relationships for Specific Biological Targets (e.g., Adenosine Receptors, DNA Topoisomerase II)

The SAR of isoquinoline derivatives is highly target-dependent. The structural requirements for inhibiting an enzyme like DNA topoisomerase II are different from those for antagonizing a G protein-coupled receptor like an adenosine receptor.

Adenosine Receptors: For human adenosine A3 receptors, a series of N-phenyl-N'-isoquinolin-1-ylurea derivatives were synthesized. A key finding was that a phenyl or heteroaryl substituent at the 3-position of the isoquinoline ring increased A3 receptor affinity compared to unsubstituted derivatives. vu.nl In another series, 1-substituted 3-(2-pyridinyl)isoquinolines were identified as a novel class of adenosine A3 receptor ligands. acs.org A carboxamide spacer at position 1, linking to a variously substituted benzamide ring, was found to be crucial for high affinity. acs.org

| Compound Scaffold | Substitution Position(s) | Key Substituent(s) | Effect on Activity | Reference |

|---|---|---|---|---|

| N-phenyl-N'-isoquinolin-1-ylurea | Position 3 | Phenyl or heteroaryl | Increased A3 affinity | vu.nl |

| 3-(2-pyridinyl)isoquinoline | Position 1 | Carboxamide-linked phenyl ring | High A3 affinity | acs.org |

| 1-Substituted Isoquinoline | Position 1 | Spacer-coupled aromatic groups | Beneficial for high A3 affinity | vu.nl |

DNA Topoisomerase II: Indeno[1,2-c]isoquinolin-5,11-diones represent a class of potent human topoisomerase II inhibitors. nih.gov SAR studies on these compounds revealed that:

A cationic aminoalkyl side chain is more effective at the C-8 position than at the C-9 position.

Introducing a dimethylaminoethoxy side chain at the C-8 position on an N-6 monosubstituted derivative increases topoisomerase II inhibition.

A dimethylaminoethyl side chain at the N-6 position is preferable to a dimethylaminopropyl side chain. nih.gov

For azatoxin (B154769) analogues, which are nonintercalative DNA topoisomerase II inhibitors, fluoro substitution at the 8-, 9-, and 10-positions enhanced activity, with 9-fluoroazatoxin being the most potent in the series. nih.gov

| Compound Scaffold | Substitution Position(s) | Key Substituent(s) | Effect on Activity | Reference |

|---|---|---|---|---|

| Indeno[1,2-c]isoquinolin-5,11-dione | Position C-8 vs. C-9 | Cationic aminoalkyl side chain | C-8 substitution is superior | nih.gov |

| Indeno[1,2-c]isoquinolin-5,11-dione | Position N-6 | Dimethylaminoethyl side chain | More potent than dimethylaminopropyl | nih.gov |

| Azatoxin | Positions 8, 9, 10 | Fluoro substitution | Enhanced activity (9-fluoro most active) | nih.gov |

Comparative SAR Analysis with Related Heterocyclic Scaffolds (e.g., Quinoline, Thiosemicarbazide (B42300) Derivatives)

Comparing the SAR of isoquinolines with related heterocyclic systems provides a broader understanding of the pharmacophoric requirements for specific biological activities.

Quinoline Derivatives: The quinoline scaffold is structurally very similar to isoquinoline, differing only in the position of the nitrogen atom in the bicyclic system. This subtle change can lead to different biological profiles. For adenosine A3 receptor ligands, a comparison of isoquinolines with the corresponding quinazolines (which contain a second nitrogen in the phenyl ring) revealed that both scaffolds could produce ligands with similar high affinity, suggesting they can occupy the receptor binding site in a comparable manner. acs.org In another study, a library of quinoline derivatives was screened for antiprion activity, and several structure-activity relationships were identified. nih.gov Remarkably, these SARs were similar to those for antimalarial activity, particularly for sulfonamide quinoline derivatives, suggesting a potential overlap in molecular targets or mechanisms of action between these two activities for the quinoline scaffold. nih.gov

Thiosemicarbazide Derivatives: Thiosemicarbazides and their thiosemicarbazone derivatives are known for a wide range of biological activities, including as enzyme inhibitors. nih.govmdpi.com A series of quinoline derivatives incorporating a thiosemicarbazide functionality linked via a sulfonyl group were developed as antimicrobial agents. nih.gov The most potent compound against Mycobacterium tuberculosis featured a 3-chlorophenyl group on the thiosemicarbazide moiety, highlighting the importance of the halogenated phenyl ring in this scaffold as well. nih.gov Another study conjugated thioquinoline derivatives to thiosemicarbazide to create potent tyrosinase inhibitors. nih.gov In this case, a para-chlorophenyl moiety on the thiosemicarbazide part was found to be the most effective. nih.gov This suggests that combining a heterocyclic core like quinoline or isoquinoline with a (halogenated) aryl-thiosemicarbazide is a viable strategy for generating potent bioactive molecules.

Based on a comprehensive search of publicly available scientific literature, there is no information regarding the specific chemical compound "4-(2,3-Dichlorobenzoyl)isoquinoline" and its biological activities as outlined in the request. The search for its effects on cancer cell lines, induction of apoptosis, cell cycle arrest, or its inhibitory actions on DNA topoisomerase II, tubulin polymerization, and cell migration pathways did not yield any specific research findings.

Scientific studies have been conducted on the broader class of isoquinoline alkaloids, and these have shown various biological activities. nih.govnih.gov For instance, certain isoquinoline alkaloids have been investigated for their cytotoxic effects against cancer cell lines, ability to induce apoptosis, and cause cell cycle arrest. nih.govnih.govmedsci.org Additionally, research into this general class of compounds has explored mechanisms like the inhibition of tubulin polymerization and the interruption of cell migration. xiahepublishing.commdpi.com

However, the user's request is for an article focusing solely on "this compound". As no studies specific to this particular compound were found, it is not possible to provide an article that adheres to the strict content requirements of the prompt. The biological and molecular mechanisms of a specific chemical compound cannot be extrapolated from the general activities of the broader chemical class to which it belongs. Each compound is unique and requires specific experimental investigation to determine its effects.

Therefore, no article can be generated on the "Biological Activities and Molecular Mechanisms of Action (In Vitro Studies)" of "this compound" at this time.

Biological Activities and Molecular Mechanisms of Action in Vitro Studies

Anticancer Activities and Mechanistic Investigations

Modulation of p53 Pathways and Tumor Suppressor Gene Activity

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest and apoptosis, in response to cellular stress. nih.gov Its primary function is to prevent the proliferation of cells with genetic instability. excli.de Under normal conditions, p53 levels are kept low by its main regulator, MDM2. excli.de The p53-MDM2 pathway is a crucial checkpoint in signaling pathways that lead to p53 activation. excli.de Disruption of this pathway is common in various cancers. excli.de For instance, some chemotherapeutic agents work by inducing the expression of p53. nih.gov Studies on other compounds, such as cyclooxygenase inhibitors, have shown they can downregulate HDM2, leading to increased p53 stability and nuclear accumulation, thereby enhancing chemotherapy-induced apoptosis in neuroblastoma cells. nih.gov

Tumor suppressor genes play a vital role in preventing cancer. nih.gov The inactivation of these genes can lead to metabolic reprogramming that supports aggressive tumor growth. nih.gov For example, the epigenetic silencing of the putative tumor suppressor ISL2 has been shown to reprogram the metabolism of pancreatic cancer, making the cancer cells dependent on increased mitochondrial metabolism. nih.gov

While the isoquinoline (B145761) scaffold is a component of many biologically active molecules, current research has not specifically detailed the direct modulation of p53 pathways or tumor suppressor gene activity by 4-(2,3-Dichlorobenzoyl)isoquinoline.

Caspase Enzyme Inhibition

Caspases are a family of protease enzymes that are central to the process of apoptosis, or programmed cell death. nih.govscbt.com The inhibition of these enzymes can prevent or modulate apoptosis, making them important therapeutic targets for diseases involving dysregulated cell death. nih.govscbt.com

Certain derivatives of the isoquinoline structure have been identified as potent caspase inhibitors. A series of isoquinoline-1,3,4-trione derivatives, for example, have been shown to irreversibly inactivate caspase-3 in a time- and dose-dependent manner. nih.govresearchgate.net The mechanism involves a redox cycle that is dependent on the presence of oxygen and a reducing agent like 1,4-dithiothreitol (DTT). nih.govresearchgate.net These specific derivatives have demonstrated nanomolar potency against caspase-3 in vitro and have been validated as selective, irreversible, slow-binding, and pan-caspase inhibitors. nih.gov However, there is no specific data indicating that this compound itself functions as a caspase enzyme inhibitor.

Antimicrobial Activities

The isoquinoline structural motif is found in various compounds exhibiting antibacterial properties. Studies on related isoquinoline derivatives show significant efficacy, particularly against Gram-positive bacteria.

One study investigated a compound referred to as D-3263, which exhibited potent antibacterial and antibiofilm activities against Staphylococcus aureus. nih.gov The minimum inhibitory concentrations (MICs) against S. aureus were found to be ≤ 50 µM. nih.gov The compound demonstrated a bactericidal effect against clinical methicillin-resistant S. aureus (MRSA) strains at a concentration four times the MIC (4× MIC). nih.gov The mechanism of action for D-3263 appears to involve targeting the bacterial cell membrane, leading to increased permeability. nih.gov

In contrast, the activity of isoquinoline derivatives against Gram-negative bacteria like Escherichia coli appears to be more limited. Some studies have noted a lack of activity against E. coli for certain alkynyl isoquinolines. nih.gov However, other research on alkaloidal extracts containing isoquinolines has shown some inhibitory activity against E. coli. researchgate.net

Table 1: Antibacterial Activity of Isoquinoline Derivatives

| Bacterial Strain | Compound Type | Activity | Minimum Inhibitory Concentration (MIC) | Source(s) |

|---|---|---|---|---|

| Staphylococcus aureus | D-3263 (Isoquinoline Derivative) | Potent antibacterial and antibiofilm activity | ≤ 50 µM | nih.gov |

| Methicillin-Resistant S. aureus (MRSA) | D-3263 (Isoquinoline Derivative) | Bactericidal at 4× MIC | Not specified | nih.gov |

| Staphylococcus aureus | Alkynyl Isoquinolines | Potent Activity | 4 µg/mL or 8 µg/mL | nih.gov |

| Escherichia coli | Alkynyl Isoquinolines | Lack of activity | Not applicable | nih.gov |

The antifungal potential of the isoquinoline class of compounds has been explored through the synthesis and testing of various derivatives. Novel isoquinoline derivatives have been designed by introducing active fragments into the isoquinoline skeleton. jlu.edu.cnresearchgate.net

In vitro testing of these compounds against various plant pathogens has shown promising results. At a concentration of 50 mg/L, certain novel isoquinoline derivatives demonstrated inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis. jlu.edu.cnresearchgate.net One derivative showed an 83.3% inhibition rate against Fusarium graminearum, which was superior to the commercial fungicide Chlorothalonil. jlu.edu.cnresearchgate.net Furthermore, some isoquinoline alkaloids have displayed potent antifungal activities against human pathogens such as Candida albicans and Cryptococcus neoformans, with MIC values ranging from 62.5 to 1000 µg/ml. nih.gov

Table 2: Antifungal Activity of Isoquinoline Derivatives

| Fungal Strain | Compound Type | Inhibition Rate (at 50 mg/L) | Source(s) |

|---|---|---|---|

| Physalospora piricola | Novel Isoquinoline Derivative | 93.0% | jlu.edu.cnresearchgate.net |

| Rhizotonia cerealis | Novel Isoquinoline Derivative | 93.0% | jlu.edu.cnresearchgate.net |

| Fusarium graminearum | Novel Isoquinoline Derivative | 83.3% | jlu.edu.cnresearchgate.net |

| Candida albicans | Isoquinoline Alkaloid | MIC: 62.5-1000 µg/ml | nih.gov |

Modulation of Receptor Systems

Adenosine (B11128) receptors are G protein-coupled receptors that play significant roles in various physiological processes. frontiersin.org Allosteric modulators, which bind to a site distinct from the primary agonist binding site, can offer a more selective way to influence receptor activity. frontiersin.org

Research into a series of 3-(2-pyridinyl)isoquinoline derivatives has identified them as allosteric modulators of the human A3 adenosine receptor. nih.govnih.govresearchgate.net These compounds were observed to slow the dissociation of an agonist radioligand from the A3 receptor in a concentration-dependent manner, which is characteristic of a positive allosteric modulator. nih.govnih.gov This effect was selective for the A3 subtype, as the compounds had no impact on the dissociation of radioligands from A1 or A2A adenosine receptors. nih.govnih.gov This selectivity suggests that the structural requirements for allosteric enhancement at the A3 receptor are distinct. researchgate.net The discovery of these selective allosteric modulators for the A3 adenosine receptor highlights a potential therapeutic application for this class of isoquinoline derivatives. nih.govnih.gov

CRTH2 Receptor Antagonism

Currently, there is no publicly available scientific literature detailing in vitro studies on the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonist activity of this compound. Research on CRTH2 antagonists is an active area in the development of treatments for allergic inflammation, such as asthma, but specific data for this compound has not been reported.

Dopaminergic Receptor Modulation (D1-like, D2-like)

As of the latest available data, there are no published in vitro studies investigating the modulatory effects of this compound on dopaminergic receptors, including both D1-like and D2-like receptor subtypes. The interaction of this specific compound with the dopaminergic system has not been characterized.

Other Investigated Biological Activities (In Vitro)

Anti-inflammatory Properties

There are no specific in vitro studies available in the public domain that have evaluated the anti-inflammatory properties of this compound. While the broader class of isoquinoline alkaloids has been investigated for such effects, data pertaining to this exact molecule is absent from the scientific literature.

Anticonvulsant Activity

In vitro studies to determine the anticonvulsant activity of this compound have not been reported in the available scientific literature. The potential for this compound to modulate neuronal excitability in vitro remains uninvestigated.

Enzyme Inhibition Profiles

There is currently no published research detailing the in vitro enzyme inhibition profile of this compound. Its potential to act as an inhibitor for various enzymes has not been documented.

Antioxidant Capacity and Mechanisms

The antioxidant capacity and the underlying mechanisms of this compound have not been assessed in any publicly available in vitro studies. Therefore, its potential to counteract oxidative stress is currently unknown.

Antimalarial Activity

The isoquinoline structural motif is a known feature in a variety of compounds exhibiting antimalarial properties. Research has highlighted several isoquinoline derivatives with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, novel 4-anilinoquinolines and a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline have demonstrated significant efficacy in both laboratory-based (in vitro) and animal (in vivo) studies. researchgate.net Additionally, in silico studies have identified an isoquinoline derivative from Streptomyces hygroscopicus, namely 6,7-dinitro-2- researchgate.netnih.govnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, as a potential antimalarial agent. nih.govnih.gov Another class, 4-cyano-3-methylisoquinolines, has also been investigated for its antiplasmodial activity. However, no studies specifically name or test this compound for its antimalarial effects.

Antipyretic and Analgesic Effects

Certain isoquinoline derivatives have been evaluated for their potential to reduce fever (antipyretic) and relieve pain (analgesic). One study focused on a series of N-substituted (E)-4-arylidene-isoquinoline-1,3-diones, which showed promising results in animal models. nih.gov Another example is 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has been studied for its analgesic properties. These findings suggest that the isoquinoline scaffold can be a basis for the development of new antipyretic and analgesic drugs. Nevertheless, research specifically investigating these effects for this compound could not be located.

Antihypertensive Properties

The potential for isoquinoline alkaloids to lower blood pressure has been recognized in the scientific community. Research into plant extracts rich in polyphenolic compounds, which are also constituents of some isoquinoline-containing plants, has shown in vitro and in vivo antihypertensive activity, often through the inhibition of the angiotensin-converting enzyme (ACE). nih.govbiomedpharmajournal.org However, the literature search did not uncover any studies that have specifically assessed the antihypertensive properties of this compound.

Utility as Biochemical Probes in Cellular Studies

Fluorescent molecules are invaluable tools in cellular biology, acting as probes to visualize and study molecular processes. One study detailed the use of fluorescent retinoic acid analogues, which included a dihydroquinoline retinoid, to investigate retinoid signaling pathways. nih.gov This highlights the potential for quinoline-based structures to be adapted for use as biochemical probes. At present, there is no available information on the development or application of this compound as a biochemical probe in cellular studies.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Precise Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of a newly synthesized compound. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would be required to unequivocally determine the structure of 4-(2,3-dichlorobenzoyl)isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would be in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline (B145761) ring and the dichlorobenzoyl ring would show distinct chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) based on their positions.

¹³C-NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group would be expected to appear significantly downfield (typically δ 190-200 ppm). The other aromatic carbons would have characteristic shifts that could be assigned based on computational predictions and comparison with related structures.

A hypothetical data table for the NMR characterization is presented below. The actual values would need to be determined experimentally.

| ¹H-NMR (Hypothetical Data) | ¹³C-NMR (Hypothetical Data) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 9.30 | s |

| 8.50 | d |

| 8.00-7.50 | m |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational bands would be:

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of an aryl ketone.

C=N Stretch: The imine bond in the isoquinoline ring would show an absorption band around 1580-1620 cm⁻¹.

Aromatic C-H Stretch: Signals would appear above 3000 cm⁻¹.

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds would be found in the fingerprint region, typically between 600-800 cm⁻¹.

A table summarizing the expected FT-IR peaks is provided below.

| FT-IR (Hypothetical Data) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3050 | Aromatic C-H Stretch |

| 1665 | C=O Stretch (Ketone) |

| 1590 | C=N Stretch (Isoquinoline) |

| 1480 | Aromatic C=C Stretch |

| 750 | C-Cl Stretch |

Mass Spectrometry (MS, High-Resolution MS, ESI-MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact molecular weight of this compound, which allows for the confirmation of its elemental composition.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This method would be used to study the fragmentation of the parent ion, providing further structural information. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to characteristic fragment ions corresponding to the dichlorobenzoyl and isoquinolyl moieties.

Crystallographic Studies

Crystallographic studies provide definitive proof of the three-dimensional arrangement of atoms in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis would provide insights into the nature and extent of non-covalent interactions, such as π-π stacking, C-H···O, and C-H···Cl hydrogen bonds, which govern the packing of the molecules in the crystal. This information is valuable for understanding the solid-state properties of the compound.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into the molecule's behavior at an atomic level. researchgate.net

Density Functional Theory (DFT) has emerged as a principal method for investigating the structural and electronic properties of molecules like this compound. researchgate.net These calculations provide a theoretical framework for understanding its geometry, reactivity, and stability. nih.govmdpi.com

Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. nih.gov This process involves finding the minimum energy conformation of the molecule. The resulting bond lengths and bond angles from these calculations can be compared with experimental data where available, providing a measure of the accuracy of the computational model. researchgate.net The energetics of the molecule, including its total energy in the ground state, are also determined, which is crucial for understanding its stability. nih.gov

Table 1: Representative Geometrical Parameters for Isoquinoline Derivatives (Theoretical) (Note: This table is illustrative and based on general findings for isoquinoline derivatives. Specific values for this compound would require dedicated DFT calculations.)

| Parameter | Typical Calculated Value (Å or °) |

| C-N Bond Length | 1.32 - 1.38 |

| C-C Bond Length (Aromatic) | 1.39 - 1.42 |

| C=O Bond Length | ~1.23 |

| C-Cl Bond Length | 1.73 - 1.75 |

| Dihedral Angle (Isoquinoline-Benzoyl) | Varies |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govaimspress.com A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov This analysis is instrumental in predicting the electronic transitions that can occur, for instance, upon absorption of light. nih.gov

Table 2: Frontier Molecular Orbital Energies (Illustrative) (Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would be obtained from specific DFT calculations.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.org It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is a key factor in stabilizing the molecule. wisc.edumdpi.com The strength of these donor-acceptor interactions can be quantified by second-order perturbation theory, with larger interaction energies indicating greater stabilization. nih.gov This analysis helps in understanding the intramolecular charge transfer and the nature of the chemical bonds, whether they are primarily covalent or have significant ionic character. wikipedia.org

Table 3: Significant NBO Donor-Acceptor Interactions (Illustrative) (Note: This is a hypothetical representation of NBO analysis results.)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| Lone Pair (N) | π(C-C) | ~5-10 |

| π(C=C) | π(C=O) | ~15-25 |

| Lone Pair (O) | σ*(C-C) | ~2-5 |

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule. researchgate.netresearchgate.net Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id For this compound, the MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbonyl group, suggesting these are sites for electrophilic interaction.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a specific target, typically a protein or enzyme. researchgate.netekb.eg This method is crucial in drug discovery and development for understanding how a compound might interact with its biological target at the molecular level. nih.gov For this compound, docking studies can be performed to explore its potential binding modes within the active sites of various enzymes or receptors. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. mdpi.com The results are often scored based on binding affinity, providing a prediction of the strength of the interaction. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the conformational dynamics and stability of bioactive molecules in a simulated physiological environment. These simulations provide insights into the time-resolved motion of atoms and molecules, which is often not accessible through experimental methods alone. For isoquinoline alkaloids and their derivatives, MD simulations are instrumental in understanding how they interact with biological macromolecules, such as proteins and nucleic acids, and how their structural flexibility influences their biological function.

Research on various isoquinoline derivatives has demonstrated the utility of MD simulations. For instance, simulations have been employed to study the stability of isoquinoline alkaloids when bound to their protein targets. These studies often analyze parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over time. A stable RMSD profile throughout the simulation suggests a stable binding mode.

Furthermore, MD simulations can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the ligand-receptor complex. By analyzing the persistence of these interactions during the simulation, researchers can identify the critical residues in the binding pocket that contribute most significantly to the affinity and specificity of the ligand.

A study on isoquinoline derivatives as potential inhibitors of a particular enzyme, for example, might involve MD simulations to compare the dynamic behavior of different analogs within the enzyme's active site. The results can reveal how substitutions on the isoquinoline or benzoyl rings affect the conformational flexibility and binding stability of the compound, thereby guiding the design of more potent inhibitors.

Table 1: Representative Data from Molecular Dynamics Simulations of Isoquinoline Derivatives

| Derivative Class | Target Protein | Simulation Length (ns) | Key Findings |

| Benzylisoquinoline Alkaloids | Viral Protease | 100 | Stable binding observed with key hydrogen bond interactions identified. |

| Tetrahydroisoquinolines | KRas Protein | 50 | Compound binds in a specific pocket, forming stable hydrogen bonds and hydrophobic interactions. |

| Isoquinoline Sulfonamides | Aldo-Keto Reductase 1C3 | Not Specified | QSAR models developed based on descriptors from molecular modeling, indicating features important for activity. japsonline.com |

It is important to note that the data presented in this table are from studies on related isoquinoline compounds and not this compound itself.

Advanced Molecular Modeling Techniques (e.g., Rhodopsin-based Receptor Models)

The study of ligands that interact with G protein-coupled receptors (GPCRs) often relies on advanced molecular modeling techniques, with rhodopsin-based homology modeling being a cornerstone of this field. nih.govnih.govnih.gov GPCRs constitute a large family of transmembrane proteins that are important drug targets. However, obtaining experimental crystal structures for every GPCR is challenging. The high-resolution crystal structure of bovine rhodopsin has served as a crucial template for building homology models of other GPCRs, particularly those in the Class A (rhodopsin-like) family. nih.govnih.govnih.gov

For a compound like this compound, which could potentially interact with a GPCR, a rhodopsin-based model of the target receptor would be invaluable. The process involves aligning the amino acid sequence of the target GPCR with that of rhodopsin and other known GPCR structures to build a three-dimensional model of the receptor. This model can then be used for molecular docking studies to predict the binding mode of the ligand.

These models can help in:

Identifying the binding pocket: Pinpointing the specific region within the transmembrane helices where the ligand is likely to bind.

Predicting binding interactions: Detailing the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. The dichlorobenzoyl moiety, for instance, could be predicted to engage in specific interactions within a hydrophobic sub-pocket.

Guiding structure-activity relationship (SAR) studies: By understanding the predicted binding mode, chemists can rationally design new derivatives with modified substituents to enhance binding affinity and selectivity. For example, the model might suggest that a different substitution pattern on the benzoyl ring could lead to improved interactions with the receptor.

While specific rhodopsin-based modeling studies on this compound are not available, the general approach has been successfully applied to a wide range of GPCR ligands. nih.gov Computational studies on other dichlorobenzoyl-containing heterocyclic compounds have also demonstrated the utility of molecular modeling in predicting their interactions with biological targets. asianresassoc.orgresearchgate.net For instance, docking studies of a 2-(3,4-dichlorophenyl)-4H-benzo[d] asianresassoc.orgmdpi.comoxazin-4-one derivative showed its potential to bind to a specific enzyme, with the dichlorophenyl group playing a key role in the interaction. researchgate.net

Table 2: Key Aspects of Rhodopsin-Based GPCR Modeling

| Modeling Step | Description | Relevance for this compound |

| Template Selection | Choosing one or more high-resolution GPCR crystal structures (often including rhodopsin) as a template. | The choice of template would depend on the specific GPCR target of interest for the isoquinoline derivative. |

| Sequence Alignment | Aligning the target GPCR sequence with the template(s), paying close attention to the transmembrane domains. | Crucial for accurately placing the transmembrane helices that will form the binding pocket. |

| Model Building | Constructing the 3D model of the target GPCR based on the alignment. | This would generate a hypothetical structure of the receptor that can be used for docking. |

| Ligand Docking | Predicting the binding pose of this compound within the modeled receptor. | This would provide insights into the specific interactions between the compound and the receptor. |

| Model Refinement | Often involves energy minimization and molecular dynamics simulations of the receptor-ligand complex to obtain a more realistic model. | This step helps to refine the predicted binding mode and assess its stability. |

The application of these advanced computational techniques is indispensable for the modern characterization of potential drug candidates. While direct experimental data on this compound is limited, the methodologies described provide a robust framework for its future investigation and for understanding the broader class of isoquinoline-based compounds.

Derivatives and Analogues of 4 2,3 Dichlorobenzoyl Isoquinoline

Structural Modifications of the Isoquinoline (B145761) Core

Alterations to the isoquinoline ring system have led to the synthesis of several classes of derivatives, including tetrahydroisoquinolines, dihydroisoquinolines, pyrrolo[2,1-a]isoquinolines, and spiro-isoquinolinediones.

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a prominent structural motif in many natural and synthetic compounds. nih.gov The reduction of the isoquinoline ring of 4-(2,3-Dichlorobenzoyl)isoquinoline yields the corresponding tetrahydroisoquinoline derivatives. These compounds are often synthesized through methods like the Pictet-Spengler reaction or the Bischler-Napieralski reaction followed by reduction. nih.govrsc.org

The Pictet-Spengler condensation, for instance, involves the reaction of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. rsc.org Alternatively, the Bischler-Napieralski reaction utilizes an N-acyl-β-phenylethylamine which cyclizes in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline (B110456), which can then be reduced to the tetrahydroisoquinoline. rsc.org Research has shown that N-acyl/sulfonyl 1,2,3,4-THIQs can be functionalized at the C(1) position through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form reactive N-acyl/sulfonyl iminium ions, which can then be trapped by various nucleophiles. frontiersin.org

Table 1: Synthesis Methods for Tetrahydroisoquinoline Derivatives

| Method | Description | Key Reagents |

| Pictet-Spengler Reaction | Condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. nih.govrsc.org | β-phenylethylamine, aldehyde/ketone, acid catalyst. nih.govrsc.org |

| Bischler-Napieralski Reaction | Cyclization of an N-acyl-β-phenylethylamine to a 3,4-dihydroisoquinoline, followed by reduction. rsc.org | N-acyl-β-phenylethylamine, dehydrating agent (e.g., POCl₃), reducing agent (e.g., NaBH₄). rsc.org |

| Grignard Reaction | Coupling of a 3,4-dihydroisoquinoline with a substituted benzyl (B1604629) chloride using Grignard reagents. researchgate.net | Magnesium, substituted benzyl chloride, 3,4-dihydroisoquinoline. researchgate.net |

| Intramolecular Friedel-Crafts Cyclization | Cyclization of an in situ generated tosylate intermediate from N,N-dibenzyl-α-aminols. organic-chemistry.org | N,N-dibenzyl-α-aminol, tosyl chloride. organic-chemistry.org |

Dihydroisoquinoline derivatives represent an intermediate state of reduction of the isoquinoline ring. Specifically, 3,4-dihydroisoquinolines are common precursors in the synthesis of other isoquinoline alkaloids. nih.govorganic-chemistry.org The Bischler-Napieralski reaction is a primary method for synthesizing 3,4-dihydroisoquinolines from N-acyl derivatives of β-phenylethylamines. rsc.orgorganic-chemistry.org These intermediates can be subsequently reduced to form tetrahydroisoquinolines. nih.gov

The synthesis of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives has been explored, starting from the condensation of an appropriate amine with an aromatic aldehyde, followed by reduction and subsequent acylation and cyclization via the Bischler-Napieralski reaction. nih.gov

Table 2: Research Findings on Dihydroisoquinoline Derivatives

| Derivative Class | Synthesis Method | Key Findings |

| 1-Benzyl-3,4-dihydroisoquinolines | Bischler-Napieralski cyclization. nih.gov | Synthesized and characterized by MS, ¹H NMR, and ¹³C NMR. nih.gov |

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Multi-step synthesis involving condensation, reduction, acylation, and Bischler-Napieralski cyclization. nih.gov | The electron-donating substituents in the B ring were found to be favorable for cytotoxic activities. nih.gov |

| 1-Substituted 3,4-dihydroisoquinolines | Reaction of substituted benzenes with ethyl cyanoacetate (B8463686) and methyl thiocyanate (B1210189) in concentrated sulfuric acid. researchgate.net | Synthesis of podands containing 3,4-dihydroisoquinoline fragments. researchgate.net |

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is present in numerous bioactive natural products and is of significant interest in medicinal chemistry. rsc.orgnih.gov These fused heterocyclic systems can be synthesized through various methods, including intramolecular cyclization reactions. A Brønsted acid-promoted intramolecular Friedel–Crafts cyclization of β-benzoylpyrrol-2(5H)-one derivatives has been developed to prepare these compounds. thieme-connect.com Another common approach is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with activated alkynes. nih.gov

Research has focused on synthesizing these derivatives due to their potential applications. rsc.org For example, the synthesis of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives has been undertaken to explore their cytotoxic activities. nih.gov

Table 3: Synthetic Routes to Pyrrolo[2,1-a]isoquinoline Derivatives

| Method | Description | Starting Materials |

| Intramolecular Friedel-Crafts Cyclization | Brønsted acid-promoted cyclization of β-benzoylpyrrol-2(5H)-one derivatives. thieme-connect.com | β-benzoylpyrrol-2(5H)-one derivatives. thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Reaction of isoquinolinium N-ylides with activated alkynes or olefins. nih.gov | Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles. nih.gov |

| Double Intramolecular Cyclization | Bischler-Napieralski cyclodehydration-imine reduction sequence. nih.gov | N-acyl-β-phenylethylamine derivatives. nih.gov |

| Cyclization of 2-Alkyl-1-(substituted methylene)isoquinolines | Heating of 2-benzylisoquinolines having an ester group in acetic anhydride. clockss.org | 2-Alkyl-1-methylthioisoquinolinium iodides, active methylene (B1212753) compounds. clockss.org |

Spiro compounds containing an isoquinoline moiety are a unique class of heterocyclic systems. The synthesis of spiro[indoline-3,1'-isoquinolin]-2-ones has been achieved through molecular hybridization of tetrahydroisoquinolines and oxindoles. nih.gov These compounds are of interest due to the broad range of biological activities associated with their parent scaffolds. nih.gov

Another approach involves the synthesis of furoxan-coupled spiro-isoquinolino piperidine (B6355638) derivatives. nih.gov This multi-step synthesis starts from the formation of 1-benzyl-4-phenylpiperidine-4-carbonitrile (B1218003) and proceeds through several intermediates to yield the final spiro compound. nih.gov

Modifications of the Benzoyl Group

The benzoyl moiety of this compound offers another site for structural modification, particularly through variations in the halogenation pattern.

The nature and position of halogen substituents on the benzoyl ring can significantly influence the properties of the molecule. Research into related compound classes, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has shown that the substitution pattern on the phenyl ring is crucial for activity. nih.gov For instance, in the development of USP1/UAF1 inhibitors, various halogen substitutions on the N-benzyl ring were explored to optimize potency. nih.gov

Similarly, in the study of tetrahydroisoquinoline 6-O-sulfamate derivatives, compounds with mono- and dichloro-substitutions on the pendant N-benzyl ring were synthesized and evaluated. scilit.com A 2',5'-dichlorobenzyl derivative was identified as a promising antiproliferative agent, highlighting the impact of the specific dichlorination pattern. scilit.com The difference in potency between compounds with C2' methoxy (B1213986) and chloro substituents was significant, whereas this difference was much smaller when the substituents were at the C5' position. scilit.com

Table 4: Impact of Halogenation on Related Compound Classes

| Compound Class | Modification | Research Finding |

| Tetrahydroisoquinoline 6-O-sulfamates | Mono- and dichloro-substitutions on the N-benzyl ring. scilit.com | A 2',5'-dichlorobenzyl derivative showed potent antiproliferative activity. scilit.com |

| N-benzyl-2-phenylpyrimidin-4-amines | Various halogen substitutions on the N-benzyl ring. nih.gov | Optimization of the substitution pattern led to potent USP1/UAF1 inhibitors. nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | Introduction of various substituents. nih.gov | Structure-activity relationship studies led to the identification of potent and selective 12-lipoxygenase inhibitors. nih.gov |

Introduction of Other Substituents on the Benzoyl Ring

The substitution pattern on the benzoyl ring of 4-aroylisoquinolines is a critical determinant of their biological and chemical properties. While the 2,3-dichloro substitution serves as a foundational element, researchers have explored the introduction of a wide array of other functional groups to modulate activity and specificity. These modifications can range from simple halogen substitutions to more complex aryl ether linkages.

The synthesis of isoquinoline derivatives allows for a broad spectrum of substituents on the benzoyl moiety. ontosight.aigoogle.com For instance, fluorinated 1-benzoyl-3,4-dihydroisoquinolines have been synthesized through a one-pot procedure involving intramolecular alkyne hydroamination followed by palladium-catalyzed oxidation. This method is versatile, tolerating both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring that ultimately forms the benzoyl side chain. researchgate.net

Examples of such modifications include the synthesis of compounds like 1-[4-(3,4-Dichloro-phenoxy)-3-fluoro-benzoyl]-6,7-dihydroxy-isoquinoline-3-carboxylic acid and 1-[4-(3,5-Dichloro-phenoxy)-3-fluoro-benzoyl]-6,7-dihydroxy-isoquinoline-3-carboxylic acid. ontosight.ainih.gov These structures demonstrate the feasibility of incorporating varied substitution patterns, including additional halogens and phenoxy groups, onto the benzoyl ring. The strategic placement of these substituents can influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions with biological targets. ontosight.ai

Research into substituted phenyl groups has also provided a basis for designing novel benzoylisoquinoline derivatives. google.com Modifications such as methyl, methoxy, hydroxy, chloro, bromo, and nitro groups have been incorporated into phenyl rings in various contexts, suggesting their potential applicability to the benzoyl moiety of isoquinoline derivatives to fine-tune their properties. google.com

| Compound Class | Key Synthetic Strategy | Example Substituents | Potential Impact |

|---|---|---|---|

| Fluorinated 1-Benzoyl-3,4-dihydroisoquinolines | One-pot intramolecular alkyne hydroamination and Pd-catalyzed oxidation researchgate.net | Fluoro groups | Modulation of electronic properties and metabolic stability |

| Substituted Benzoyl-isoquinoline-carboxylic acids | Multi-step synthesis involving substituted benzoyl chlorides | Dichlorophenoxy, Fluoro ontosight.ainih.gov | Alteration of lipophilicity and introduction of new interaction points |

| General Substituted Benzoylisoquinolines | Acylation with substituted benzoyl chlorides google.com | Methyl, Methoxy, Hydroxy, Nitro google.com | Fine-tuning of electronic and steric properties for target binding |

Hybrid Compounds and Conjugates (e.g., with Triazoles, Thiosemicarbazides)

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has been effectively applied to the isoquinoline scaffold to generate novel compounds with enhanced or new biological activities. Conjugation with heterocyclic moieties like triazoles and thiosemicarbazides has proven to be a fruitful approach.

Thiosemicarbazide (B42300) and Thiosemicarbazone Hybrids: Thiosemicarbazones, derived from the condensation of thiosemicarbazides with aldehydes or ketones, are another important class of ligands that have been hybridized with the isoquinoline framework. acs.orgnih.gov Isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for their antitumor activity. acs.org The biological activity of these hybrids can be significantly influenced by substituents on both the isoquinoline ring and the thiosemicarbazone moiety. nih.gov For instance, iterative methylation and fluorination of isoquinoline-based thiosemicarbazones led to the identification of highly potent antiproliferative agents. nih.govrsc.org The combination of the isoquinoline scaffold with the metal-chelating properties of thiosemicarbazones often results in compounds with potent biological effects. nih.govnih.govfrontiersin.org

| Hybrid Class | Linkage/Functional Group | Synthetic Approach | Reported Biological Activities |

|---|---|---|---|

| Isoquinoline-Triazole Hybrids | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) nih.govresearchgate.net | Antifungal, Anticancer nih.govresearchgate.net |

| Isoquinoline-Thiosemicarbazone Hybrids | Thiosemicarbazone | Condensation of isoquinoline aldehydes with thiosemicarbazides acs.org | Antitumor, Antiproliferative acs.orgnih.govrsc.org |

| Quinoline-Thiosemicarbazide Hybrids | Thiosemicarbazide | Reaction of quinoline-sulfonohydrazide with isothiocyanates acs.org | Antitubercular, Antibacterial, Antifungal acs.org |

Natural Product-Inspired Isoquinoline Derivatives (e.g., Berberine (B55584), Crispines, Lamellarins)

The structural motifs found in naturally occurring isoquinoline alkaloids have served as a rich source of inspiration for the design and synthesis of novel derivatives. nih.govnih.gov Natural products like berberine, the crispines, and the lamellarins, with their potent biological activities, provide validated templates for medicinal chemistry efforts. scielo.brresearchgate.netnih.govnih.gov

Berberine-Inspired Derivatives: Berberine is a protoberberine alkaloid characterized by an isoquinoline skeleton. scielo.brscielo.br Its diverse pharmacological properties have spurred the development of numerous synthetic derivatives to improve its bioavailability and therapeutic efficacy. scielo.brrsc.org Chemical modifications often focus on functionalizing the core isoquinoline structure to create analogues with enhanced anticancer or other biological activities. scielo.brrsc.org The isoquinoline core of berberine is a privileged scaffold for generating libraries of new compounds. scielo.br

Crispine-Inspired Derivatives: The crispines, such as crispine A, are pyrrolo[2,1-a]isoquinoline alkaloids that have demonstrated cytotoxic activity. researchgate.netresearchgate.net The synthesis of crispine A and its analogues has been a focus of research to explore structure-activity relationships. researchgate.netresearchgate.netbenthamdirect.com These efforts have led to various synthetic routes to access the core pyrrolo[2,1-a]isoquinoline skeleton, allowing for the creation of derivatives with potential as anticancer agents. researchgate.netrsc.org

Lamellarin-Inspired Derivatives: The lamellarins are a family of marine alkaloids that also feature a pyrrolo[2,1-a]isoquinoline core, often within a more complex pentacyclic or hexacyclic system. nih.govnih.gov They exhibit a wide range of biological activities, including cytotoxicity and inhibition of topoisomerase I. nih.govmdpi.com The synthesis of lamellarin analogues has been extensively pursued to create structurally simpler yet potent compounds. nih.govresearchgate.netacs.org These synthetic endeavors often involve the construction of the key 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, which is then further elaborated to produce lamellarin-like molecules. nih.govresearchgate.net

| Natural Product Class | Core Scaffold | Key Biological Activities | Synthetic Focus |

|---|---|---|---|

| Berberine | Protoberberine (Isoquinoline) scielo.brscielo.br | Anticancer, Antidiabetic, Anti-inflammatory scielo.brresearchgate.net | Functionalization to improve bioavailability and efficacy scielo.brrsc.org |

| Crispines | Pyrrolo[2,1-a]isoquinoline researchgate.netresearchgate.net | Cytotoxic researchgate.net | Total synthesis and analogue development researchgate.netbenthamdirect.comrsc.org |

| Lamellarins | Pyrrolo[2,1-a]isoquinoline (often fused) nih.govnih.gov | Cytotoxic, Topoisomerase I inhibition, MDR reversal nih.govmdpi.com | Synthesis of core scaffolds and simplified analogues nih.govresearchgate.netacs.org |

Future Research Directions in Isoquinoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical syntheses of isoquinolines, such as the Pomeranz–Fritsch and Bischler–Napieralski reactions, often require harsh conditions and have limitations in substrate scope and functional group tolerance. wikipedia.org Future research should focus on developing more efficient, sustainable, and versatile methods for the synthesis of 4-(2,3-Dichlorobenzoyl)isoquinoline and its analogs.

Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be applied. nih.gov Transition-metal-catalyzed reactions, for instance, using palladium, rhodium, or copper, have emerged as powerful tools for constructing the isoquinoline (B145761) core with high efficiency and regioselectivity. researchgate.netorganic-chemistry.org Future work could explore a palladium-catalyzed coupling of a suitable o-halobenzaldehyde imine with a terminal alkyne bearing the 2,3-dichlorobenzoyl group, followed by a copper-catalyzed cyclization. organic-chemistry.org Another promising avenue is the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. researchgate.net

Furthermore, the principles of green chemistry should guide the development of new synthetic routes. This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free reaction conditions. researchgate.nettandfonline.com Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, represent an ideal strategy for atom economy and efficiency. tandfonline.com A potential MCR approach could involve an o-alkynylbenzaldehyde, an amine, and 2,3-dichlorobenzoyl chloride to construct the substituted isoquinoline core in one pot.

| Synthetic Strategy | Potential Advantages | Key Areas for Investigation |

| Transition-Metal Catalysis | High efficiency, functional group tolerance, regioselectivity. researchgate.netorganic-chemistry.org | Screening of catalysts (Pd, Rh, Cu), ligand optimization, reaction conditions. |